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Abstract

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a critical mitochondrial
and peroxisomal enzyme that catalyzes the reversible transfer of acetyl groups between
coenzyme A (CoA) and L-carnitine. This function positions CrAT as a master regulator of the
mitochondrial acetyl-CoA/CoA ratio, a central node in cellular energy metabolism. By buffering
the acetyl-CoA pool, CrAT facilitates metabolic flexibility, enabling a seamless switch between
glucose and fatty acid oxidation. It plays a crucial role in preventing the accumulation of excess
acetyl-CoA, which can inhibit key enzymes like pyruvate dehydrogenase (PDH), thereby linking
fatty acid metabolism directly to glucose utilization and insulin sensitivity. Emerging evidence
also highlights a novel role for CrAT in shuttling mitochondrial acetyl units to the cytosol for
histone acetylation and lipogenesis, implicating it in epigenetic regulation and anabolic
processes. Dysregulation of CrAT activity is associated with metabolic inflexibility, insulin
resistance, and has been identified as a potential therapeutic target for metabolic diseases
such as type 2 diabetes and obesity. This guide provides a comprehensive overview of CrAT's
function, its interaction with major metabolic pathways, quantitative kinetic and expression
data, detailed experimental protocols, and visual diagrams of its core functions and related
workflows.

Core Function and Enzymatic Mechanism
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Carnitine O-acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family,
which also includes carnitine palmitoyltransferase | and Il (CPT1, CPT2) and carnitine
octanoyltransferase (CROT).[1] While the CPT enzymes are specific for long-chain fatty acids,
CrAT shows a strong preference for short-chain acyl groups, primarily acetyl groups. The
enzyme is found in several subcellular compartments, including the mitochondrial matrix,
peroxisomes, and the endoplasmic reticulum, reflecting its diverse metabolic roles.[2][3]

The core function of CrAT is to catalyze the following reversible reaction:
Acetyl-CoA + L-Carnitine & O-Acetyl-L-carnitine + CoA[2]

This reaction is highly reversible and crucial for maintaining the balance between free CoA and
acetylated CoA.[4] The catalytic mechanism hinges on a critical histidine residue, His343,
located in the active site.[2] His343 acts as a general base, deprotonating either the hydroxyl
group of carnitine or the thiol group of CoA to facilitate a nucleophilic attack on the acetyl group
of the corresponding substrate.[2] Structural studies have revealed that the active site is
located within a tunnel at the interface of the enzyme's two domains, with carnitine and CoA
binding at opposite ends.[5]
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Core reaction catalyzed by Carnitine Acetyltransferase (CrAT).

Interaction with Other Metabolic Pathways

CrAT's ability to modulate the acetyl-CoA/CoA ratio allows it to influence a wide array of
metabolic networks.

Fatty Acid and Glucose Metabolism: The Hub of
Metabolic Flexibility

Metabolic flexibility is the capacity of a cell to adapt fuel oxidation to fuel availability. CrAT is a
cornerstone of this process. Under conditions of high fatty acid oxidation (e.g., fasting), a large
amount of acetyl-CoA is produced. When the rate of acetyl-CoA production exceeds the
oxidative capacity of the Tricarboxylic Acid (TCA) cycle, acetyl-CoA accumulates. This
accumulation inhibits the pyruvate dehydrogenase (PDH) complex, the gatekeeper enzyme
that converts pyruvate (from glycolysis) into acetyl-CoA.

CrAT acts as a "relief valve" by converting this excess mitochondrial acetyl-CoA into
acetylcarnitine.[6] Acetylcarnitine can then be exported from the mitochondria, thereby lowering
the acetyl-CoA/CoA ratio and relieving the inhibition on PDH. This allows for the simultaneous
oxidation of glucose even when fatty acids are the primary fuel source, a key feature of
metabolic health.[7] In muscle-specific CrAT knockout mice, this buffering capacity is lost,
leading to compromised glucose tolerance and metabolic inflexibility.[8]

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central engine of cellular respiration, fueled by acetyl-CoA. CrAT's role in
buffering the acetyl-CoA pool directly impacts TCA cycle flux. During periods of high energy
demand, such as exercise, acetylcarnitine can act as a ready reserve of acetyl groups, which
are converted back to acetyl-CoA by CrAT to maintain a high rate of TCA cycle activity and ATP
production.[9] Conversely, when energy supply exceeds demand, CrAT shunts acetyl groups
away from the TCA cycle into the acetylcarnitine pool, preventing mitochondrial overload.
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CrAT buffers mitochondrial acetyl-CoA, regulating PDH and TCA cycle flux.
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Cytosolic Acetyl-CoA Metabolism: Epigenetics and
Lipogenesis

While acetyl-CoA is generated in the mitochondria, it is also required in the nucleus and cytosol
for crucial anabolic processes like de novo lipogenesis (fatty acid synthesis) and histone
acetylation. Since mitochondrial membranes are impermeable to acetyl-CoA, cells typically use

the citrate shuttle, where mitochondrial citrate is exported and converted to cytosolic acetyl-
CoA by ATP-citrate lyase (ACLY).

Recent studies have uncovered an alternative, CrAT-dependent pathway. Mitochondrial
acetylcarnitine, produced by CrAT, can be transported to the cytosol and converted back to
acetyl-CoA and carnitine. This provides a direct link between the mitochondrial acetyl-CoA pool
and cytosolic biosynthetic and epigenetic processes. This pathway is particularly important in
cells lacking ACLY, where it becomes a primary route for supplying the necessary acetyl units
for histone acetylation and cell proliferation.
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CrAT-mediated shuttle of acetyl groups for cytosolic processes.
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Data Presentation

Table 1: Kinetic Parameters of Carnitine
Acetyltransferase

This table presents representative kinetic constants for CrAT from various sources. Values can
vary depending on the species, tissue, purity of the enzyme, and assay conditions.

Species /
Parameter Substrate Value Reference(s)
Source
Human
Km Acetyl-CoA ) 240 uM
(recombinant)
- Pigeon Breast ~100 uM (0.10
Km L-Carnitine
Muscle mM)
O-Acetyl-L- Pigeon Breast ~200 puM (0.2
Km iy [4]
carnitine Muscle mM)
O-Acetyl-L- Pigeon Breast ~160
Vmax iy . . [4]
carnitine Muscle (purified) pmol/min/mg

Table 2: Substrate Specificity of CrAT

CrAT exhibits a strong preference for short-chain acyl-CoAs. The following data, adapted from
studies on purified CrAT and mitochondrial isolates, illustrates this specificity.
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Acyl-CoA Substrate (Chain . o
Relative Activity (%)

Reference(s)

Length)

Acetyl-CoA (C2) 100%

Propionyl-CoA (C3) ~85%

Butyryl-CoA (C4) ~60%

Hexanoyl-CoA (C6) ~15%

Octanoyl-CoA (C8) < 5%

Palmitoyl-CoA (C16) Negligible / Inhibitory

Table 3: Tissue Distribution and Expression of CrAT

CrAT is ubiquitously expressed but shows significantly higher levels in tissues with high

metabolic rates and fatty acid oxidation capacity.

Relative Subcellular

Tissue . L. Reference(s)
Expression Level Localization
Skeletal Muscle Very High Mitochondria, ER [2]
Heart High Mitochondria, ER [2]
) Mitochondria,
Liver Moderate )
Peroxisomes
Testis High Mitochondria [1][2]
Brain Low Mitochondria
) Mitochondria,
Kidney Low

Peroxisomes

Experimental Protocols

Protocol 1: Spectrophotometric Assay of CrAT Activity
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This protocol is based on the classic method that measures the rate of coenzyme A (CoA-SH)
release from acetyl-CoA, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to
produce a yellow-colored compound (TNB) measured at 412 nm. This is adapted from
methodologies cited by Seiler et al., 2014.[1][5]

Materials:

Tissue or cell homogenates

e CelLytic™ MT Mammalian Tissue Lysis/Extraction Reagent (or similar)

o Assay Buffer: 120 mM potassium chloride, 5 mM HEPES, pH 7.4

o DTNB solution: 10 mM in Assay Buffer

e |L-Carnitine solution: 100 mM in water

o Acetyl-CoA solution: 10 mM in water

e 96-well microplate

o Spectrophotometer (plate reader) capable of reading at 412 nm

Procedure:

e Sample Preparation:

o Harvest tissue and immediately freeze in liquid nitrogen.

o Grind frozen tissue into a powder.

o Homogenize the tissue powder in ice-cold CelLytic MT buffer.

o Perform three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) to
ensure complete lysis.

o Sonicate the lysate briefly (e.g., 5 x 1-second pulses) on ice to shear DNA and reduce
viscosity.[1]
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o Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

o Collect the supernatant and determine the protein concentration using a BCA or Bradford
assay.

o Assay Reaction:

o Prepare a Master Mix in a microcentrifuge tube for the desired number of reactions. For
each well, add:

» 150 pL Assay Buffer
= 20 pL DTNB solution (final concentration ~1 mM)
» 20 pL L-Carnitine solution (final concentration ~10 mM)

o Add 10 pL of the prepared sample lysate (containing 5-20 ug of protein) to each well of the
96-well plate.

o Incubate the plate at 30°C for 5 minutes to pre-warm the reagents.

o To initiate the reaction, add 10 pL of Acetyl-CoA solution (final concentration ~0.5 mM) to
each well.

o Immediately place the plate in the spectrophotometer.

» Data Acquisition and Analysis:
o Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).
o Calculate the rate of change in absorbance (AAbs/min).

o Determine CrAT activity using the Beer-Lambert law, with the molar extinction coefficient
of TNB at 412 nm being 13,600 M~1cm™1,

o Normalize the activity to the protein concentration of the lysate (e.g., in nmol/min/mg
protein).
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Workflow for the spectrophotometric CrAT activity assay.
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Protocol 2: Chemoproteomic Profiling of Acyl-CoA
Interactions (CATNIP)

This protocol outlines the principles of CATNIP (CoA/AcetylTraNsferase Interaction Profiling), a
platform for the high-throughput analysis of acyl-CoA/protein interactions in native biological
systems.[5]

Principle: CATNIP is a competitive chemoproteomic method. It uses a broad-spectrum, "probe”
molecule that mimics CoA and can be chemically linked to a resin for affinity purification. The
native cell lysate is incubated with this probe in the presence of varying concentrations of a free
"competitor" metabolite (e.g., acetyl-CoA). Proteins that naturally bind acetyl-CoA will be
competed off the probe in a dose-dependent manner. The remaining proteins bound to the
probe are then identified and quantified by mass spectrometry.

Workflow:

Lysate Preparation: Prepare a native cell or tissue lysate under non-denaturing conditions to
preserve protein-metabolite interactions.

o Competitive Incubation: Aliquot the lysate and incubate each aliquot with the CoA-mimicking
probe alongside a dose range of the competitor acyl-CoA (e.g., 0 uM, 10 puM, 100 puM, 1 mM
acetyl-CoA).

« Affinity Purification: Use the probe's chemical handle (e.g., biotin) to pull down the probe and
any bound proteins using streptavidin-coated beads. Wash extensively to remove non-
specific binders.

o On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to
generate peptides for mass spectrometry analysis.

e LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid
chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the
proteins in each sample.

o Data Analysis:
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o For each identified protein, plot its abundance versus the concentration of the competitor
acyl-CoA.

o Proteins that show a dose-dependent decrease in abundance are identified as specific
binders of the competitor.

o Use unbiased clustering algorithms to group proteins with similar competition profiles,
revealing networks of proteins that interact with specific acyl-CoA species.

Protocol 3: Metabolic Flux Analysis Using **C-Labeled
Substrates

This protocol describes a general method for tracing the metabolic fate of acetyl groups using
stable isotope-labeled precursors and LC-MS/MS, allowing for the quantification of flux through
CrAT-related pathways.[6]

Principle: Cells are cultured with a nutrient source containing a stable isotope, such as 13C. As
the cells metabolize the labeled nutrient, the 13C atoms are incorporated into downstream
metabolites. By measuring the mass distribution (mass isotopomers) of these metabolites, one
can deduce the relative contribution of the labeled source to that metabolite pool and calculate
metabolic flux rates.

Materials:
o Cell culture reagents

o Labeled substrate (e.g., [U-3C]-Glucose to label mitochondrial acetyl-CoA, or 13C2-Acetyl-L-
carnitine to trace its direct fate)

o Extraction Solvent: 80% Methanol, ice-cold
e LC-MS/MS system with a HILIC or C18 column
¢ Internal standards (e.g., ds-acetylcarnitine)

Procedure:
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Cell Culture and Labeling:
o Culture cells to the desired confluency (typically mid-log phase).
o Replace the standard culture medium with medium containing the 13C-labeled substrate.

o Incubate for a time sufficient to approach isotopic steady state. This time varies by cell
type and pathway but can range from a few hours to 24 hours.

Metabolite Extraction:

o Rapidly aspirate the medium and wash the cells with ice-cold saline.

(¢]

Quench metabolism and extract metabolites by adding a specific volume of ice-cold 80%
methanol.

o

Scrape the cells into the solvent and transfer to a microcentrifuge tube.

[¢]

Vortex vigorously and centrifuge at maximum speed at 4°C to pellet protein and cell
debris.

[¢]

Transfer the supernatant (containing the polar metabolites) to a new tube. Add internal
standards.

Sample Preparation for LC-MS/MS:
o Dry the metabolite extract completely using a vacuum concentrator.

o Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 50%
acetonitrile/water).

LC-MS/MS Analysis:
o Inject the sample onto the LC-MS/MS system.

o Separate metabolites using a suitable chromatographic method (e.g., HILIC for polar
metabolites like acetylcarnitine).
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o Analyze the eluting compounds using the mass spectrometer in multiple reaction
monitoring (MRM) mode or by full scan to detect the different mass isotopomers of target
metabolites (e.g., acetylcarnitine m/z, m+1, m+2).

e Data Analysis:

[¢]

Integrate the peak areas for each mass isotopomer of the metabolites of interest.

Correct for the natural abundance of 13C.

[¢]

[e]

The resulting Mass Isotopomer Distribution (MID) reveals the fraction of the metabolite
pool that is derived from the labeled tracer.

[e]

Use metabolic modeling software (e.g., INCA, Metran) to fit the MIDs to a metabolic
network model and calculate intracellular reaction rates (fluxes).

Conclusion

Carnitine acetyltransferase is far more than a simple housekeeping enzyme. It is a dynamic
and pivotal regulator of cellular metabolism, acting as a key interface between catabolic and
anabolic pathways. Its ability to buffer mitochondrial acetyl-CoA provides a mechanism for
maintaining metabolic flexibility and glucose homeostasis, making it a highly attractive target for
therapeutic intervention in metabolic diseases like type 2 diabetes. Furthermore, the discovery
of its role in shuttling acetyl groups for epigenetic modifications opens new avenues of
research into the interplay between metabolism and gene regulation. The experimental
approaches detailed in this guide provide a robust toolkit for researchers to further unravel the
complexities of CrAT function and its potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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